molecular formula C13H11N3OS3 B2698681 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1207023-64-0

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B2698681
CAS No.: 1207023-64-0
M. Wt: 321.43
InChI Key: LTSBNWVNVHKEIG-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is an organic compound that features a benzothiazole ring and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the reaction of benzothiazole derivatives with isothiazole derivatives. One common method involves the nucleophilic substitution reaction where a benzothiazole thiol reacts with an acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or isothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Bases like sodium hydroxide or potassium carbonate; reactions are conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways. This inhibition can lead to improved glucose homeostasis and potential therapeutic effects in diabetes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)acetonitrile
  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate
  • 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is unique due to the presence of both benzothiazole and isothiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit PTP1B sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-8-6-12(20-16-8)15-11(17)7-18-13-14-9-4-2-3-5-10(9)19-13/h2-6H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBNWVNVHKEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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